molecular formula C15H21N3O2S2 B5742002 N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B5742002
M. Wt: 339.5 g/mol
InChI Key: MNAHGSDTCPQKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical trials.

Mechanism of Action

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. JAK enzymes are involved in the activation of STAT proteins, which regulate gene expression and cell proliferation. By inhibiting JAK enzymes, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce the production of pro-inflammatory cytokines and prevent tissue damage caused by autoimmune diseases.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon gamma (IFN-γ), which play a key role in the pathogenesis of autoimmune diseases. N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can also prevent tissue damage caused by autoimmune diseases by reducing the infiltration of immune cells into affected tissues.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of specificity for JAK enzymes, which makes it a useful tool for studying the role of JAK enzymes in the immune response. However, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.

Future Directions

There are several future directions for the study of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of research is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict the response to N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide in patients with autoimmune diseases. Finally, there is a need for more studies to evaluate the long-term safety and efficacy of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide in patients with autoimmune diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide. The final step involves the reaction of N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide with carbon disulfide to form N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide.

Scientific Research Applications

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. By inhibiting JAK enzymes, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce inflammation and prevent tissue damage caused by autoimmune diseases.

properties

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-12-2-6-14(7-3-12)22(19,20)18-10-8-17(9-11-18)15(21)16-13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAHGSDTCPQKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.